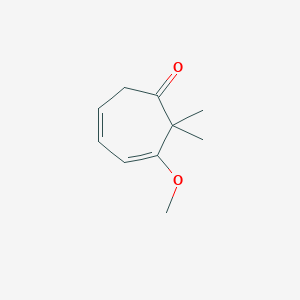![molecular formula C15H15BO3 B12558471 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- CAS No. 143969-35-1](/img/structure/B12558471.png)
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- is a boron-containing chemical compound that belongs to the class of boronate esters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- typically involves the reaction of catechol with boronic acid derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a catalyst to facilitate the formation of the boronate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester into borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- has several scientific research applications:
作用機序
The mechanism of action of 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1,3,2-Benzodioxaborole, 2-(1-octenyl)-: This compound has a similar boronate ester structure but with a different substituent, leading to variations in its reactivity and applications.
1,3,2-Benzodioxaborole, 2-(4-methoxyphenyl)-:
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
143969-35-1 |
|---|---|
分子式 |
C15H15BO3 |
分子量 |
254.09 g/mol |
IUPAC名 |
2-[1-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H15BO3/c1-11(12-7-9-13(17-2)10-8-12)16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
InChIキー |
QASFUGBAGALYOB-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C(C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
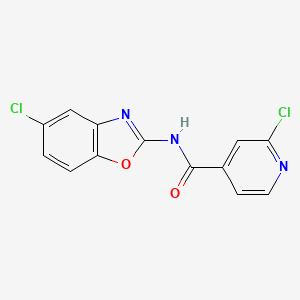

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
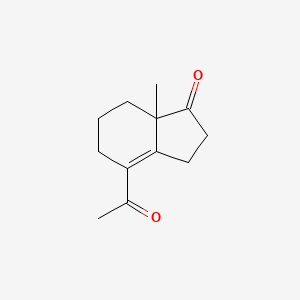
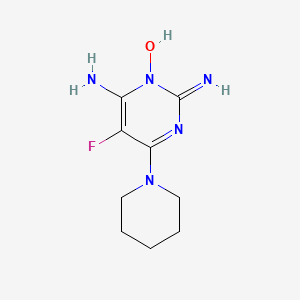

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
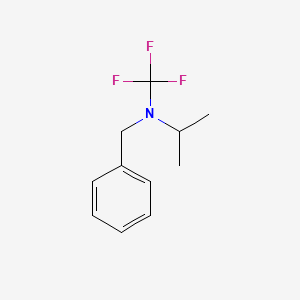
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
